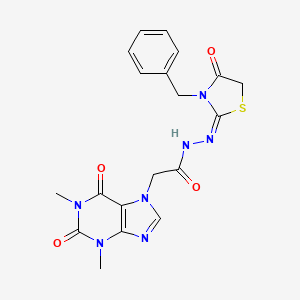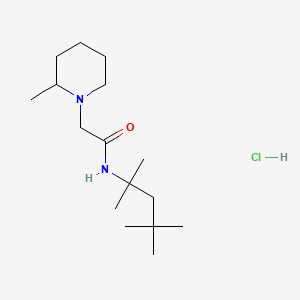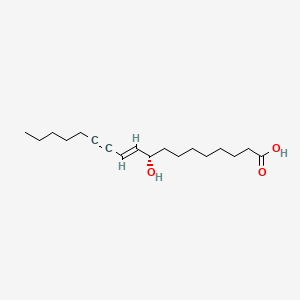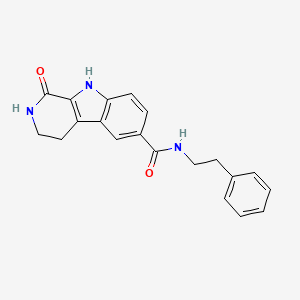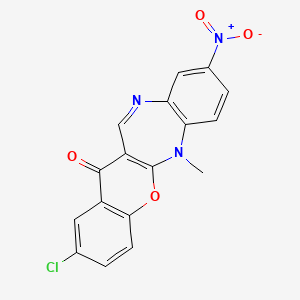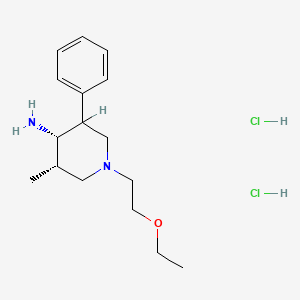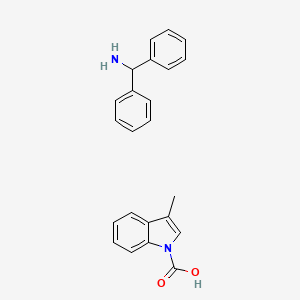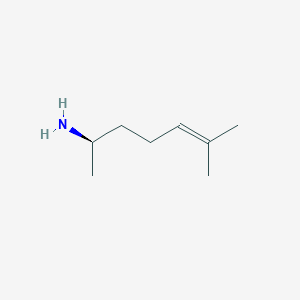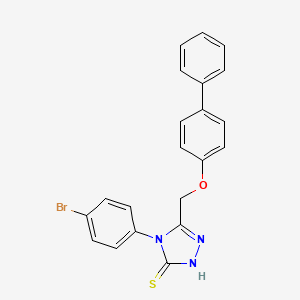
1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha'-O-(methylcarbamoyl)oxime, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride is a complex organic compound. It features a spirocyclic structure with multiple functional groups, including a fluorobenzoyl group, a methylcarbamoyl oxime, and a hydrochloride salt. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: This step may involve Friedel-Crafts acylation using p-fluorobenzoyl chloride.
Formation of the oxime: This can be done by reacting the ketone intermediate with hydroxylamine.
Formation of the hydrochloride salt: This is typically achieved by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxime to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their unique structural features.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives depends on their specific biological targets. These compounds may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Other derivatives with different substituents may have similar structural features but different biological activities.
Spirocyclic compounds: Compounds with similar spirocyclic cores but different functional groups.
Fluorobenzoyl compounds: Compounds containing the fluorobenzoyl group but with different core structures.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Numéro CAS |
102504-75-6 |
|---|---|
Formule moléculaire |
C26H33ClFN5O3 |
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
[(Z)-[1-(4-fluorophenyl)-4-(3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C26H32FN5O3.ClH/c1-28-25(34)35-29-23(20-10-12-21(27)13-11-20)9-6-16-31-17-14-26(15-18-31)24(33)30(2)19-32(26)22-7-4-3-5-8-22;/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,28,34);1H/b29-23-; |
Clé InChI |
MSWPBVDMUKHVHI-MBANDDHJSA-N |
SMILES isomérique |
CNC(=O)O/N=C(/CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)\C4=CC=C(C=C4)F.Cl |
SMILES canonique |
CNC(=O)ON=C(CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)C4=CC=C(C=C4)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


